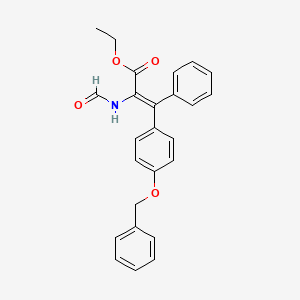![molecular formula C21H16FN3O2S B15131621 5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)
5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide is a complex organic compound with a molecular formula of C21H16FN3O2S. This compound is known for its unique structural features, which include a thiophene ring, a cyano group, and a fluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of substituted thiophene derivatives with malononitrile or ethyl cyanoacetate in the presence of elemental sulfur and triethylamine . This reaction forms the core thiophene structure, which is then further functionalized to introduce the cyano and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, stirring without solvent at elevated temperatures, and the use of efficient catalysts are employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium cyanide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-3-methyl-N-[(1E)-{[(4-methylphenyl)methoxy]imino}methyl]-4-phenylthiophene-2-carboxamide
- 2-cyano-N-acetamides
Uniqueness
What sets 5-cyano-N-[(1E)-{[(2-fluorophenyl)methoxy]imino}methyl]-3-methyl-4-phenylthiophene-2-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl moiety, in particular, enhances its reactivity and potential for interaction with biological targets .
Properties
Molecular Formula |
C21H16FN3O2S |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-cyano-N-[(E)-(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H16FN3O2S/c1-14-19(15-7-3-2-4-8-15)18(11-23)28-20(14)21(26)24-13-25-27-12-16-9-5-6-10-17(16)22/h2-10,13H,12H2,1H3,(H,24,25,26) |
InChI Key |
UPMIEWVXRHDSMH-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)N/C=N/OCC3=CC=CC=C3F |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


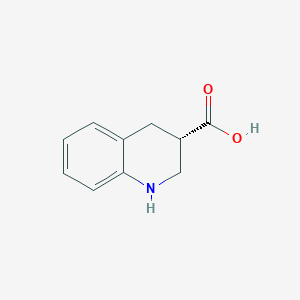

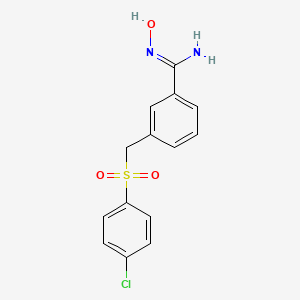

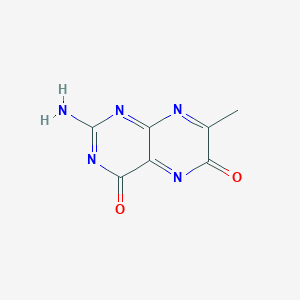
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
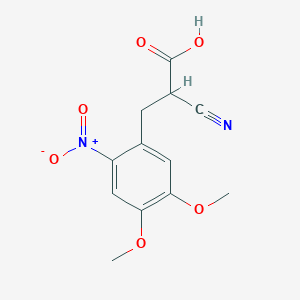
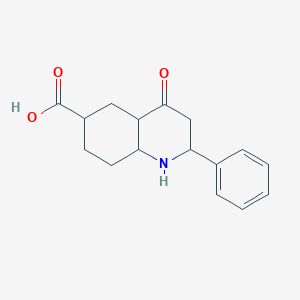
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)

![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)
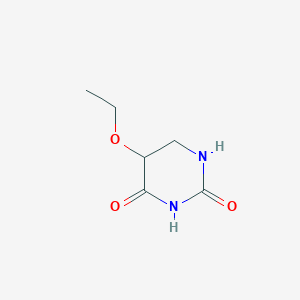
![3,10-Bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B15131640.png)
